![molecular formula C18H18ClNO4S B3034912 5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide CAS No. 251097-70-8](/img/structure/B3034912.png)

5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide

Descripción general

Descripción

The compound 5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide is a chemical entity that appears to be related to various sulfonamide derivatives, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of sulfonamide compounds can provide insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, starting from simple aromatic acids such as 4-chlorobenzoic acid. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides involves esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines to yield the final sulfonamide derivatives . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides starts from 4-chlorophenoxyacetic acid and involves esterification, treatment with hydrazine hydrate, ring closure, and substitution at the thiol position . These methods could potentially be adapted for the synthesis of 5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide.

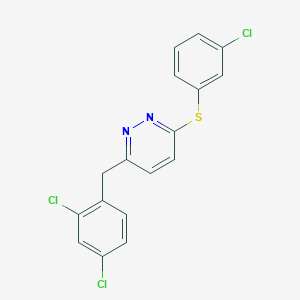

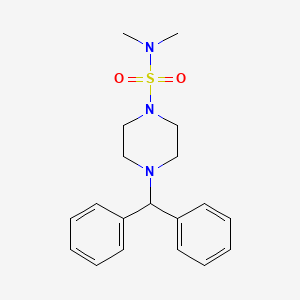

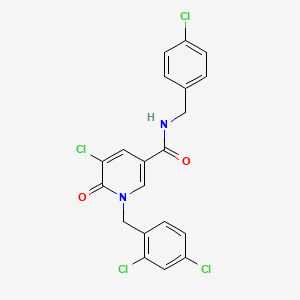

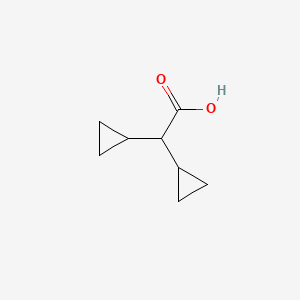

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is a common feature in the compounds described in the papers. For example, the 1,3,4-oxadiazole and thiadiazole rings are present in the compounds synthesized in the studies, which are known for their potential biological activities . The presence of chlorophenyl groups is also a recurring motif, which could influence the binding affinity and biological activity of these molecules.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including nucleophilic substitution, which is a key step in the synthesis of the sulfonamide derivatives mentioned in the papers . The reactivity of the sulfonyl group and the presence of other functional groups, such as the oxadiazole or thiadiazole rings, can also influence the types of chemical reactions these compounds can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely depending on their specific structures. However, common properties include solubility in polar solvents and the ability to form hydrogen bonds due to the presence of the sulfonyl group. These properties can affect the compound's bioavailability and interaction with biological targets. The antibacterial and antiviral activities of some sulfonamide derivatives have been demonstrated, suggesting that they can interact effectively with biological systems .

Relevant Case Studies

The papers provided do not include case studies directly related to 5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide. However, the antibacterial and antiviral activities of similar sulfonamide derivatives have been studied, with some compounds showing promising results against bacterial strains and the tobacco mosaic virus . These studies suggest that sulfonamide derivatives can be potent biological agents, which could also be true for the compound .

Aplicaciones Científicas De Investigación

1. Crystal Structure Analysis

The crystal structure of related tetrazole derivatives has been studied, contributing to the understanding of molecular architecture and interactions in similar compounds. This research can be instrumental in the design of new drugs and materials (Al-Hourani et al., 2015).

2. Antiviral Activity

Compounds structurally related to 5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide have been synthesized and tested for antiviral properties, particularly against tobacco mosaic virus. This suggests potential applications in developing antiviral agents (Chen et al., 2010).

3. Antioxidant Properties

Studies on similar dihydropyridine analogs have demonstrated significant antioxidant and metal chelating activities. These properties are valuable for treating oxidative stress-related diseases (Sudhana & Jangampalli Adi, 2019).

4. Alzheimer’s Disease Treatment Potential

N-substituted derivatives of compounds related to 5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease, showing promising enzyme inhibition activity (Rehman et al., 2018).

5. Photoacid Generation Studies

Research on N-oxysuccinimidoarylsulfonate photoacid generators, including compounds structurally related to 5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide, offers insights into reaction mechanisms and photoacid generation, valuable for developing new materials and processes (Ortica et al., 2001).

6. Antibacterial Activity

Certain derivatives of compounds structurally similar to 5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide have been synthesized and shown to exhibit antibacterial properties, which could be beneficial in developing new antibiotics (Iqbal et al., 2017).

7. Bioassay of Blood Glucose-Lowering Agents

A gas chromatographic method has been developed to determine the concentration of similar compounds in biological fluids, which is crucial for understanding the pharmacokinetics of potential blood glucose-lowering agents (Uebis, 1991).

8. Antimicrobial Scaffolds Synthesis

The synthesis of novel series of spiro compounds with biologically active sulfonamide groups, related to the molecular structure of 5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide, reveals potential in developing new antimicrobial agents (Hafez et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-2-(4-methylphenyl)sulfonyl-5-oxopentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO4S/c1-12-2-8-15(9-3-12)25(23,24)17(18(20)22)11-10-16(21)13-4-6-14(19)7-5-13/h2-9,17H,10-11H2,1H3,(H2,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBYHYLOASOACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=C(C=C2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101182965 | |

| Record name | 4-Chloro-α-[(4-methylphenyl)sulfonyl]-δ-oxobenzenepentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101182965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

251097-70-8 | |

| Record name | 4-Chloro-α-[(4-methylphenyl)sulfonyl]-δ-oxobenzenepentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251097-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-α-[(4-methylphenyl)sulfonyl]-δ-oxobenzenepentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101182965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3034834.png)

![2-benzyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3034836.png)

![5-[1-(4-chlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3034841.png)

![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-oxoethyl]-N,N-dimethyl-2-oxo-1-ethanaminium bromide](/img/structure/B3034842.png)

![1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034843.png)

![2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3034848.png)